molecular formula C12H13N3O2 B514134 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152975-87-5

5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B514134
CAS RN: 1152975-87-5
M. Wt: 231.25g/mol
InChI Key: WIUFBOIAFKALFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 5-PPCA, is a small organic molecule of great interest in the field of medicinal chemistry. It is an important compound for many biological processes, and is used as a starting material for the synthesis of various pharmaceuticals. 5-PPCA has been studied extensively for its potential applications in drug design, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been thoroughly investigated.

Scientific Research Applications

5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in drug design. It has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral agents. 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential applications in the treatment of neurodegenerative diseases, diabetes, and obesity.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers the release of certain hormones or neurotransmitters. This then leads to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, which can lead to the inhibition of certain cellular processes. It has also been shown to have an anti-inflammatory effect, and to reduce the production of certain pro-inflammatory cytokines. 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has also been shown to have an anti-cancer effect, and to reduce the growth of certain types of cancer cells. Finally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have an anti-viral effect, and to reduce the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be obtained in large quantities. Additionally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. For example, it is not soluble in water, and must be dissolved in organic solvents such as ethanol or dimethylsulfoxide. Additionally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not very soluble in most organic solvents, and must be heated in order to dissolve.

Future Directions

The potential applications of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid are far-reaching, and there are many future directions for research. One potential area of research is the development of new pharmaceuticals based on 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Additionally, further research could be conducted into the mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, as well as its biochemical and physiological effects. Additionally, research could be conducted into the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in the treatment of various diseases and conditions. Finally, research could be conducted into the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid as a starting material for the synthesis of other compounds.

Synthesis Methods

The synthesis of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid begins with the reaction of 2-pyridinecarboxaldehyde and 2-aminopropane in aqueous solution. This reaction produces a Schiff base, which is then reduced to the corresponding secondary amine. The secondary amine is then reacted with ethyl chloroformate to form an ethyl ester, which is then hydrolyzed to the desired 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

properties

IUPAC Name

5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUFBOIAFKALFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.